sohB protein
Description
Properties
CAS No. |
143079-33-8 |
|---|---|
Molecular Formula |
C7H7N3 |
Synonyms |
sohB protein |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
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Biotechnological Applications
- Protein Production : SohB protein can enhance the production of recombinant proteins in bacterial systems. By overexpressing SohB, researchers have observed improved yields of target proteins, which is crucial for industrial applications where high protein output is desired.
- Stress Response Mechanism : Studies have shown that SohB is upregulated under various stress conditions, including heat and oxidative stress. This attribute can be exploited to engineer more robust microbial strains capable of surviving extreme conditions during fermentation processes.
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Agricultural Biotechnology
- Plant Stress Tolerance : Research indicates that overexpression of SohB in plants like Arabidopsis leads to increased tolerance to nitrate stress. This suggests potential applications in developing crop varieties that can thrive in nutrient-poor soils or under conditions of nutrient deficiency, thereby improving agricultural productivity.
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Medical Research
- Antimicrobial Resistance : Given its role in protease activity, SohB may be studied for its potential to combat bacterial infections by targeting proteolytic pathways that are crucial for bacterial survival and virulence.
- Biomarker Development : The expression levels of SohB could serve as biomarkers for certain bacterial infections or stress responses, aiding in the diagnosis and management of diseases caused by pathogenic bacteria.
Case Studies
Preparation Methods
Escherichia coli-Based Expression
E. coli remains the primary host for sohB production due to its well-characterized genetics and cost-effectiveness. The native signal peptide directs the precursor protein to the periplasm, where endogenous proteases mediate maturation. Key parameters include:
-
Induction Conditions : Overexpression is typically achieved using IPTG-inducible promoters (e.g., lacUV5), though thermoinduction systems are viable alternatives.
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Periplasmic Extraction : Osmotic shock or lysozyme treatment releases mature sohB while minimizing cytoplasmic contamination.
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Yield Limitations : Native expression yields ~5–10 mg/L, necessitating multicopy plasmids for industrial-scale production.
Saccharomyces cerevisiae-Based Expression
Yeast expression systems offer eukaryotic post-translational modifications and enhanced solubility for structurally complex proteases. The pYeastPro vector facilitates cytosolic expression, avoiding periplasmic targeting challenges. Advantages include:
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His-Tag Integration : Simplifies purification via immobilized metal affinity chromatography (IMAC).
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Scalability : Fed-batch fermentation in YPD media achieves yields exceeding 50 mg/L.
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Protease Inhibition : Extracellular protease-deficient strains (e.g., pep4Δ) prevent unintended degradation.
Protein Extraction and Stabilization Protocols
Effective extraction requires balancing cell disruption efficiency with protease inhibition.
Mechanical and Chemical Lysis
Buffer Formulation for Solubility and Stability
Lysis buffers for sohB typically include:
-
50 mM Tris-HCl (pH 8.0)
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300 mM NaCl
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10% glycerol
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Protease inhibitors : EDTA (0.5 mM) for metalloprotease inhibition; PMSF (1 mM) for serine protease inhibition.
Membrane-associated isoforms may require 0.1% Triton X-100 for solubilization.
Chromatographic Purification Strategies
Immobilized Metal Affinity Chromatography (IMAC)
His-tagged sohB binds to Ni-NTA resin under native conditions. Elution with 250 mM imidazole achieves >90% purity in a single step.
Ion Exchange Chromatography (IEX)
Anion exchange (Q Sepharose) separates native sohB from E. coli lysates. A linear NaCl gradient (0–1 M) elutes the protein at ~300 mM.
Size Exclusion Chromatography (SEC)
Final polishing via Superdex 200 increases homogeneity by removing aggregates. The protein elutes as a monomer with a retention volume corresponding to ~37 kDa.
Analytical Characterization of Purified SohB
Electrophoretic and Spectroscopic Analysis
Functional Assays
-
Protease Activity : Fluorescein-casein hydrolysis assays quantify enzymatic activity (pH 7.5, 37°C).
-
Thermostability : Differential scanning fluorimetry (DSF) reveals a melting temperature (Tₘ) of 52°C.
Comparative Evaluation of Preparation Methods
| Parameter | E. coli (Native) | S. cerevisiae (His-Tagged) |
|---|---|---|
| Yield | 5–10 mg/L | 50–80 mg/L |
| Purity | ~80% (Post-SEC) | >90% (Post-IMAC) |
| Processing Time | 3–5 days | 5–7 days |
| Cost | Low | Moderate |
| Tag Removal Required | No | Optional (TEV protease) |
Challenges and Optimization Opportunities
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Proteolytic Degradation : Co-expression with chaperones (GroEL/ES) improves E. coli-derived sohB stability.
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Inclusion Bodies : Refolding protocols using urea gradients recover active protein from aggregated fractions.
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Glycosylation Artifacts : Yeast-derived sohB may exhibit non-native glycosylation, necessitating pmt1Δ strains .
Q & A
Q. What is the functional role of SohB in bacterial stress response mechanisms?
SohB suppresses the temperature-sensitive phenotype of htrA (DegP) mutants in E. coli, enabling survival at 42°C. This suggests functional redundancy with HtrA, a periplasmic protease critical for resolving protein misfolding under stress. Methodology: Plasmid-based overexpression of sohB in htrA null strains, followed by pulse-chase assays and viability tests at elevated temperatures .
Q. What structural features support SohB’s classification as a membrane-associated protease?
Kyte-Doolittle hydrophobicity analysis identifies a transmembrane domain (residues 190–210) and a predicted signal peptide cleavage site (between residues 22–23). These features, coupled with homology to sppA (a membrane-bound signal peptide peptidase), suggest SohB integrates into the inner membrane .
Q. How does SohB’s sequence homology inform its potential enzymatic activity?
SohB shares 39% sequence similarity with E. coli SppA, a known signal peptide peptidase, and 37% similarity with the AC protein, which has uncharacterized proteolytic activity. Homology modeling using SWISS-PROT and motif scanning (e.g., catalytic triad residues) can prioritize experimental validation targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in SohB’s protease activity across experimental models?
Challenge: While SohB suppresses htrA phenotypes, direct evidence of protease activity is lacking. Methodology:
- In vitro assays : Purify SohB via codon-optimized expression (e.g., pLy077-SohB vector with Superfolded GFP tag) and test cleavage of synthetic substrates (e.g., fluorogenic peptide libraries) .
- Genetic epistasis : Compare proteomic profiles of ΔhtrA vs. ΔhtrA ΔsohB strains under heat shock to identify unprocessed substrates .
- Mutational analysis : Introduce point mutations (e.g., putative catalytic Ser/His/Asp residues) and assess suppression capacity .
Q. What experimental strategies optimize SohB expression and purification for structural studies?
- Codon optimization : Align sohB coding sequence with E. coli codon usage frequencies (e.g., Kazusa database) to enhance translation efficiency .
- Membrane protein handling : Use detergents (e.g., DDM) for solubilization and size-exclusion chromatography coupled with fluorescence detection (e.g., GFP-tagged SohB) to monitor stability .
- Crystallization screening : Employ lipidic cubic phase (LCP) matrices for membrane protein crystallization .
Q. How to investigate functional redundancy between SohB and other bacterial proteases?
- Substrate profiling : Use quantitative mass spectrometry to compare protein degradation patterns in ΔhtrA, ΔsohB, and double-mutant strains under stress conditions .
- Transcriptional reporters : Fuse stress-responsive promoters (e.g., σ^E-dependent) to lacZ to quantify compensatory pathway activation .
- Cross-species complementation : Express SohB homologs (e.g., Pseudoalteromonas haloplanktis SohB) in E. coli mutants to assess evolutionary conservation .
Data Contradiction Analysis
Q. Why do hydrophobicity plots suggest membrane localization despite conflicting molecular weight data?
Conflict: SohB’s apparent molecular weight (37–39 kDa) differs from its predicted mass (~34 kDa). Resolution: Post-translational processing (e.g., signal peptide cleavage) and anomalous migration in SDS-PAGE due to hydrophobic regions. Validate via Edman degradation or Western blotting with anti-SohB antibodies .
Q. How to reconcile SohB’s proposed protease function with the lack of conserved catalytic motifs?
Hypothesis: SohB may function as a regulatory subunit or require co-factors for activity. Testing:
- Perform ATPase/kinase assays to rule out non-proteolytic roles.
- Co-purify interacting partners via affinity tag pulldowns and identify them via LC-MS/MS .
Methodological Resources
- Structural prediction : Use RCSB PDB’s Advanced Search to identify homologous structures (e.g., SppA; PDB: 1I7M) and align SohB’s sequence .
- Data reproducibility : Follow FAIR principles by documenting experimental parameters (e.g., induction conditions, buffer compositions) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
